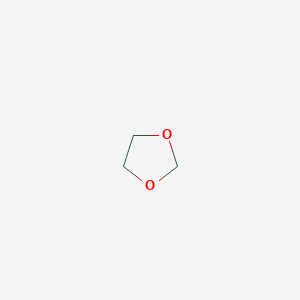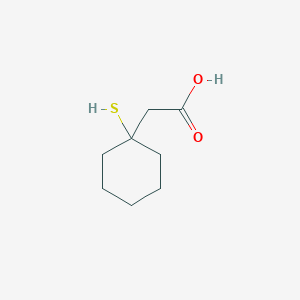
2-(1-Sulfanylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Sulfanylcyclohexyl)acetic acid, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is an important molecule that plays a critical role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, osteoarthritis, liver disease, and fibromyalgia.
作用機序
SAMe is involved in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe is a methyl donor, meaning that it can donate a methyl group to other molecules. SAMe donates its methyl group to various molecules in the body, including DNA, RNA, and proteins, which can affect their function. SAMe has also been shown to affect the activity of various enzymes in the body, including those involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine, which can improve mood and reduce symptoms of depression. SAMe has also been shown to reduce inflammation in the body, which can reduce pain and improve joint function in osteoarthritis. SAMe has been shown to improve liver function in liver disease, with some evidence suggesting that it may reduce inflammation and oxidative stress in the liver. SAMe has also been shown to reduce pain and improve mood in fibromyalgia.
実験室実験の利点と制限
SAMe has several advantages for lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it easy to obtain and study. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe has several limitations for lab experiments. SAMe is a complex molecule that can be difficult to synthesize in the laboratory, requiring specialized equipment and expertise. SAMe can also be expensive to obtain, limiting its use in large-scale experiments.
将来の方向性
SAMe has several potential future directions for research. SAMe has been shown to be effective in treating several medical conditions, but more research is needed to fully understand its mechanisms of action and potential therapeutic applications. SAMe has also been shown to have potential in treating other medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia, but more research is needed to confirm these findings. SAMe has also been studied for its potential use in cancer treatment, with some evidence suggesting that it may have anti-cancer properties, but more research is needed to fully understand its potential in this area. Overall, SAMe is a promising molecule with many potential applications in medicine and research.
合成法
SAMe is synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized artificially in the laboratory using chemical methods.
科学的研究の応用
SAMe has been extensively studied for its potential therapeutic applications in various medical conditions. SAMe has been shown to be effective in treating depression, with several clinical trials demonstrating its efficacy as a monotherapy or as an adjunct to antidepressant medications. SAMe has also been shown to be effective in treating osteoarthritis, with studies demonstrating its ability to reduce pain and improve joint function. SAMe has been studied for its potential use in liver disease, with some evidence suggesting that it may be effective in treating liver cirrhosis and non-alcoholic fatty liver disease. SAMe has also been studied for its potential use in fibromyalgia, with some evidence suggesting that it may be effective in reducing pain and improving mood.
特性
CAS番号 |
108330-39-8 |
|---|---|
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC名 |
2-(1-sulfanylcyclohexyl)acetic acid |
InChI |
InChI=1S/C8H14O2S/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) |
InChIキー |
ONFANJHTZUJAMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)S |
正規SMILES |
C1CCC(CC1)(CC(=O)O)S |
その他のCAS番号 |
108330-39-8 |
同義語 |
3-Mca 3-mercapto-3,3-cyclopentamethylenepropionic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



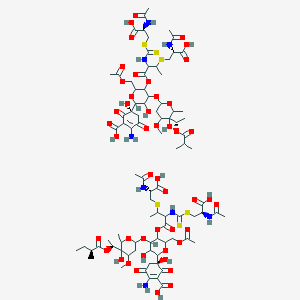


![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

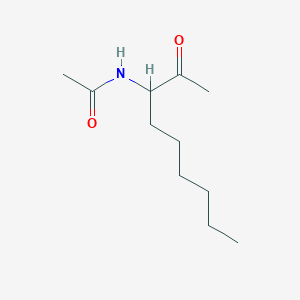
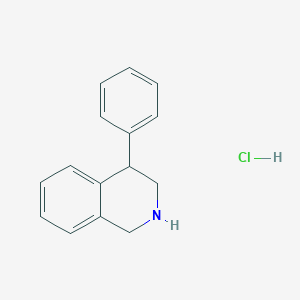
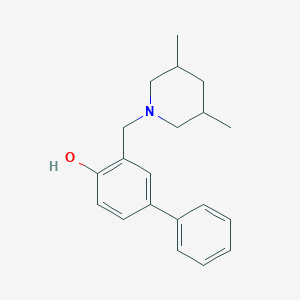
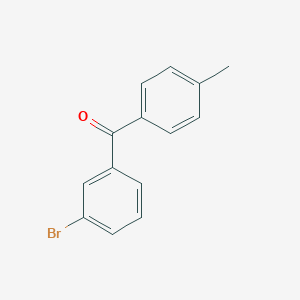
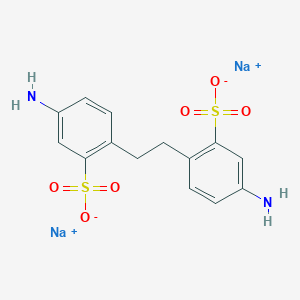
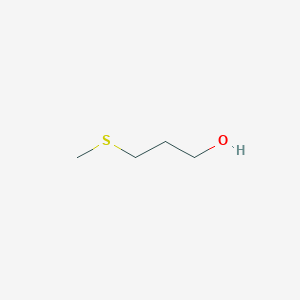
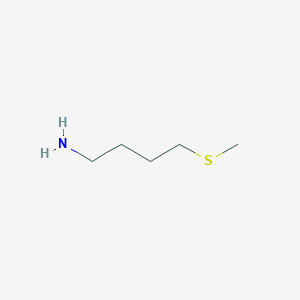
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)
